REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([S:19](=[O:20])(=[O:21])[Cl:22])[cH:16][cH:17][cH:18]1.[C:23](=[O:24])([O-:25])[OH:26].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:2][NH:3][CH3:4].[CH3:5][CH2:6][N:7]([CH2:8][CH3:9])[CH2:10][CH3:11].[ClH:1].[Na+:27]>>[CH3:2][N:3]([CH3:4])[S:19]([c:15]1[cH:14][c:13]([Br:12])[cH:18][cH:17][cH:16]1)(=[O:20])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc(Br)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CNC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
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|
Type
|
product
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Smiles
|
CN(C)S(=O)(=O)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |